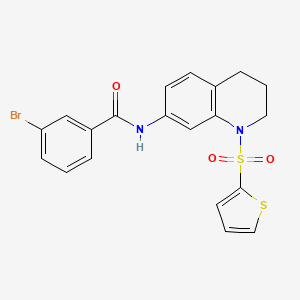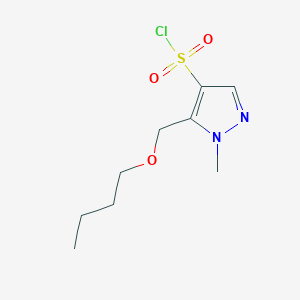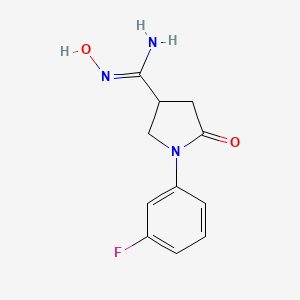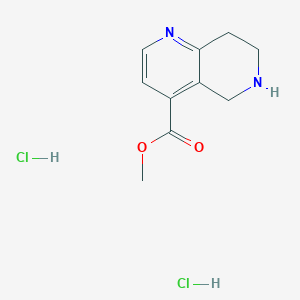
(E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(quinolin-8-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(quinolin-8-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the acrylamide family and is also known as CQA.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity and Polymer Chemistry
Kumar et al. (2017) described the synthesis and characterization of cinchonidinyl-based acrylic and methacrylic homopolymers, which demonstrated significant antibacterial activity. These findings suggest potential applications of related acrylamide compounds in developing antibacterial materials and coatings Kumar, S., Mageswari, S., Nithya, M., & Subramanian, K. (2017). Cinchonidinyl‐Based Acrylic and Methacrylic Homopolymers: Synthesis, Characterization, and Antibacterial Activity. Advances in Polymer Technology, 36, 36-43.
Cytotoxic Agents for Cancer Treatment
Tarleton et al. (2013) explored the development of 2-phenylacrylamides as broad-spectrum cytotoxic agents, leading to the identification of compounds with improved cytotoxicity against cancer cell lines. This research indicates the potential of acrylamide derivatives, such as the compound , for use in cancer therapy Tarleton, M., Dyson, L., Gilbert, J., Sakoff, J., & McCluskey, A. (2013). Focused library development of 2-phenylacrylamides as broad spectrum cytotoxic agents. Bioorganic & Medicinal Chemistry, 21 1, 333-47.
Enantioselective Synthesis and Green Chemistry
Jimenez et al. (2019) reported on the enantioselective synthesis of related acrylamide compounds using marine and terrestrial fungi, emphasizing the role of green chemistry in the synthesis of pharmacologically relevant compounds. This study highlights the importance of environmentally friendly synthesis methods for complex molecules Jimenez, D. E., Barreiro, J. C., Dos Santos, F. M., de Vasconcellos, S. P., Porto, A., & Batista, J. (2019). Enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi and absolute configuration of (R)-2-cyano-3-(furan-2-yl) propanamide determined by calculations of electronic circular dichroism (ECD) spectra. Chirality, 31 7, 534-542.
Prostate Cancer Research
Rodrigues et al. (2012) investigated the effect of quinolinyl acrylate derivatives on prostate cancer in vitro and in vivo, revealing the potential therapeutic usefulness of these compounds against human prostate cancer cells. This work underscores the potential of acrylamide derivatives in the treatment of cancer Rodrigues, J., Charris, J., Ferrer, R., Gamboa, N., Angel, J., Nitzsche, B., Hoepfner, M., Lein, M., Jung, K., & Abramjuk, C. (2012). Effect of quinolinyl acrylate derivatives on prostate cancer in vitro and in vivo. Investigational New Drugs, 30, 1426-1433.
Eigenschaften
IUPAC Name |
(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-quinolin-8-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3O2/c24-18-7-1-5-16(12-18)21-10-9-19(29-21)13-17(14-25)23(28)27-20-8-2-4-15-6-3-11-26-22(15)20/h1-13H,(H,27,28)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELXIYCXFPLLTQ-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)C#N)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)NC(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)/C#N)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-isopropyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2819352.png)
![Cyclopropyl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2819353.png)


![1'-(Pyrazine-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2819358.png)

![1-(4,6,7,8-Tetrahydrothieno[3,2-c]azepin-5-yl)prop-2-en-1-one](/img/structure/B2819362.png)
![N-(2-ethoxyphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2819364.png)
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-3-(2-bromophenyl)propan-1-one](/img/structure/B2819365.png)

![N-(3,4-difluorophenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2819369.png)
![Dimethyl 1-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]triazole-4,5-dicarboxylate](/img/structure/B2819371.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide](/img/structure/B2819373.png)